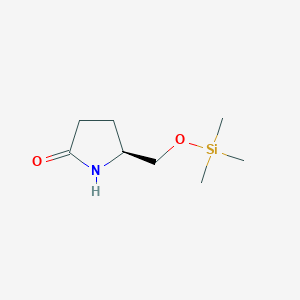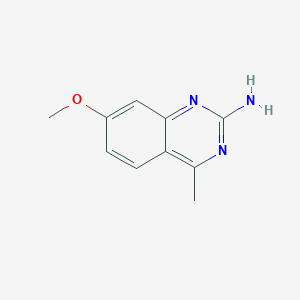![molecular formula C22H26O4 B3245726 Peroxide, bis[4-(1,1-dimethylethyl)benzoyl] CAS No. 1712-79-4](/img/structure/B3245726.png)
Peroxide, bis[4-(1,1-dimethylethyl)benzoyl]
概要
説明
Peroxide, bis[4-(1,1-dimethylethyl)benzoyl], often recognized in its intricate formulation, is a complex organic peroxide known for its extensive applications across various scientific disciplines. This compound is particularly notable for its stability and effectiveness in facilitating chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of peroxide, bis[4-(1,1-dimethylethyl)benzoyl] typically involves the reaction of 4-(1,1-dimethylethyl)benzoic acid with hydrogen peroxide under controlled acidic conditions. The process requires meticulous handling due to the reactive nature of hydrogen peroxide and the need to maintain specific temperature and pH levels to optimize yield and purity.
Industrial Production Methods: : Industrial production scales up the laboratory methods with additional safety and efficiency measures. This might involve continuous flow systems to manage the exothermic nature of the reaction and prevent the decomposition of the peroxide. Advanced purification techniques such as recrystallization or chromatography may be employed to ensure the compound meets industrial-grade standards.
化学反応の分析
Types of Reactions: : Peroxide, bis[4-(1,1-dimethylethyl)benzoyl] undergoes various types of chemical reactions, predominantly:
Oxidation: : Acts as a potent oxidizing agent.
Reduction: : Though less common, it can be reduced under certain conditions.
Substitution: : It can participate in electrophilic substitution reactions given its aromatic benzoyl groups.
Common Reagents and Conditions: : Reagents such as hydrogen peroxide, acids (like sulfuric acid), and bases are often involved in its reactions. Typical reaction conditions might include controlled temperatures, specific solvent environments (e.g., organic solvents like acetonitrile), and sometimes catalysts to facilitate the reaction process.
Major Products Formed: : From these reactions, one can derive various oxidized organic compounds, intermediates for polymer production, and stabilized free radicals. Its reactions are pivotal in synthesizing complex organic molecules used in pharmaceuticals and materials science.
科学的研究の応用
Chemistry: : Used extensively as a catalyst and initiator in polymerization reactions, aiding in the formation of polymers like polyethylene and polypropylene. It helps control the molecular weight distribution and branching of polymers.
Biology: : In biological research, it serves as a reagent for inducing oxidative stress in cells, aiding in the study of cellular responses to oxidative damage. It's also used in assays to measure antioxidant capacity.
Medicine: : In medicinal chemistry, it is explored for its potential in drug development, particularly in creating compounds that can modulate oxidative processes in the body.
Industry: : Industrially, it's utilized in the production of high-performance materials, including coatings, adhesives, and sealants. Its ability to initiate controlled polymerization processes makes it valuable in manufacturing plastics and resins with specific properties.
作用機序
Peroxide, bis[4-(1,1-dimethylethyl)benzoyl] exerts its effects primarily through its ability to generate free radicals upon decomposition. These free radicals are highly reactive and can initiate chain reactions, particularly in polymerization.
Molecular Targets and Pathways: : The generated free radicals can attack unsaturated bonds in monomers, leading to the formation of polymer chains. In biological systems, these radicals can interact with cellular components, leading to oxidative stress and damage to lipids, proteins, and nucleic acids.
類似化合物との比較
Compared to other organic peroxides, bis[4-(1,1-dimethylethyl)benzoyl] peroxide is noted for its stability and effectiveness under a wide range of conditions.
Similar Compounds
Benzoyl peroxide: : Often used in acne treatment; more reactive but less stable.
Di-tert-butyl peroxide: : Used as an initiator in polymerization but less specific in its action.
Acetyl peroxide: : Highly reactive, often used in lower quantities due to safety concerns.
Uniqueness: : The stability of bis[4-(1,1-dimethylethyl)benzoyl] peroxide makes it particularly suited for industrial applications where consistent performance is critical. Its tert-butyl groups provide steric hindrance, enhancing its stability compared to less bulky peroxides.
And there you have it! Quite the versatile compound, isn't it? Anything you'd like to dive deeper into?
特性
IUPAC Name |
(4-tert-butylbenzoyl) 4-tert-butylbenzenecarboperoxoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-21(2,3)17-11-7-15(8-12-17)19(23)25-26-20(24)16-9-13-18(14-10-16)22(4,5)6/h7-14H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERBZZQPFKUWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501266478 | |
| Record name | Bis[4-(1,1-dimethylethyl)benzoyl] peroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1712-79-4 | |
| Record name | Bis[4-(1,1-dimethylethyl)benzoyl] peroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1712-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis[4-(1,1-dimethylethyl)benzoyl] peroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Peroxide, bis[4-(1,1-dimethylethyl)benzoyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N6-[(5-Bromothien-2-yl)methyl]adenosine](/img/structure/B3245655.png)
![6-(3,4-Dimethoxybenzyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one](/img/structure/B3245665.png)








![(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-mesityl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-2-ium tetrafluoroborate](/img/structure/B3245713.png)


